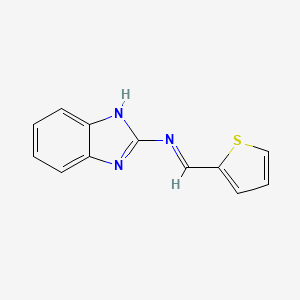![molecular formula C14H15NOS B5708939 2,2,7-trimethyl-2,3-dihydrothiopyrano[3,2-b]indol-4(5H)-one](/img/structure/B5708939.png)
2,2,7-trimethyl-2,3-dihydrothiopyrano[3,2-b]indol-4(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,7-trimethyl-2,3-dihydrothiopyrano[3,2-b]indol-4(5H)-one, also known as PD98059, is a synthetic organic compound that has been widely used in scientific research for its ability to inhibit the activity of the mitogen-activated protein kinase (MAPK) pathway. The MAPK pathway is a signaling pathway that plays a crucial role in cell growth, differentiation, and survival, and is often dysregulated in cancer and other diseases.
Aplicaciones Científicas De Investigación
2,2,7-trimethyl-2,3-dihydrothiopyrano[3,2-b]indol-4(5H)-one has been widely used in scientific research to study the MAPK pathway and its role in various cellular processes. It has been shown to inhibit the activity of the MAPK kinase (MEK) enzyme, which is an upstream activator of the MAPK pathway. This inhibition leads to a decrease in downstream signaling events, including cell proliferation, differentiation, and survival. 2,2,7-trimethyl-2,3-dihydrothiopyrano[3,2-b]indol-4(5H)-one has been used to study the role of the MAPK pathway in cancer, cardiovascular disease, and neurological disorders.
Mecanismo De Acción
2,2,7-trimethyl-2,3-dihydrothiopyrano[3,2-b]indol-4(5H)-one inhibits the activity of the MEK enzyme by binding to its ATP-binding site. This prevents the phosphorylation and activation of downstream MAPKs, including extracellular signal-regulated kinase (ERK) 1 and 2. The inhibition of the MAPK pathway by 2,2,7-trimethyl-2,3-dihydrothiopyrano[3,2-b]indol-4(5H)-one leads to a decrease in cell proliferation, differentiation, and survival.
Biochemical and Physiological Effects:
2,2,7-trimethyl-2,3-dihydrothiopyrano[3,2-b]indol-4(5H)-one has been shown to have a wide range of biochemical and physiological effects. In cancer cells, 2,2,7-trimethyl-2,3-dihydrothiopyrano[3,2-b]indol-4(5H)-one has been shown to induce apoptosis and inhibit cell proliferation. In cardiovascular disease, 2,2,7-trimethyl-2,3-dihydrothiopyrano[3,2-b]indol-4(5H)-one has been shown to inhibit smooth muscle cell proliferation and migration, which could potentially prevent restenosis after angioplasty. In neurological disorders, 2,2,7-trimethyl-2,3-dihydrothiopyrano[3,2-b]indol-4(5H)-one has been shown to have neuroprotective effects and to improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2,2,7-trimethyl-2,3-dihydrothiopyrano[3,2-b]indol-4(5H)-one in lab experiments is its specificity for the MEK enzyme and the MAPK pathway. This allows researchers to study the effects of inhibiting this pathway without affecting other signaling pathways. However, one limitation of using 2,2,7-trimethyl-2,3-dihydrothiopyrano[3,2-b]indol-4(5H)-one is its relatively short half-life, which requires frequent dosing in experiments.
Direcciones Futuras
There are many potential future directions for the use of 2,2,7-trimethyl-2,3-dihydrothiopyrano[3,2-b]indol-4(5H)-one in scientific research. One area of interest is the role of the MAPK pathway in aging and age-related diseases. 2,2,7-trimethyl-2,3-dihydrothiopyrano[3,2-b]indol-4(5H)-one could be used to study the effects of inhibiting the MAPK pathway on aging and age-related diseases such as Alzheimer's disease. Another area of interest is the development of new 2,2,7-trimethyl-2,3-dihydrothiopyrano[3,2-b]indol-4(5H)-one analogs with improved pharmacokinetic properties, such as longer half-life and increased potency. These analogs could be used to study the MAPK pathway in vivo and to develop new therapies for diseases that involve dysregulation of this pathway.
Métodos De Síntesis
2,2,7-trimethyl-2,3-dihydrothiopyrano[3,2-b]indol-4(5H)-one is synthesized through a multi-step process that involves the reaction of 2,3-dihydroindole-2-one with methyl vinyl ketone, followed by a cyclization reaction with thiourea and sulfuric acid. The final product is purified through column chromatography and recrystallization.
Propiedades
IUPAC Name |
2,2,7-trimethyl-3,5-dihydrothiopyrano[3,2-b]indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15NOS/c1-8-4-5-9-10(6-8)15-12-11(16)7-14(2,3)17-13(9)12/h4-6,15H,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBDZPWNUNWWNAD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3=C(N2)C(=O)CC(S3)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15NOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
<0.5 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24804557 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
2,2,7-trimethyl-2,3-dihydrothiopyrano[3,2-b]indol-4(5H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![phenyl 4-[(2,6-dimethoxybenzoyl)amino]-2-hydroxybenzoate](/img/structure/B5708867.png)
![3,4-dichloro-N-[2-(dimethylamino)ethyl]benzamide](/img/structure/B5708873.png)
![2-[(2-chlorophenyl)amino]-2-oxoethyl 3-(2-oxo-2,3-dihydro-1H-imidazol-4-yl)propanoate](/img/structure/B5708877.png)


![2-bromo-N'-{1-[4-(1H-imidazol-1-yl)phenyl]ethylidene}benzohydrazide](/img/structure/B5708919.png)


![6-chloro-7-[(2-chloro-2-propen-1-yl)oxy]-4-ethyl-2H-chromen-2-one](/img/structure/B5708934.png)
![3-benzyl-4-methyl-5-[(2-naphthylmethyl)thio]-4H-1,2,4-triazole](/img/structure/B5708940.png)
![methyl 5-[(4-nitrophenoxy)methyl]-2-furoate](/img/structure/B5708946.png)
![ethyl 3-[7-(2-amino-2-oxoethoxy)-4-methyl-2-oxo-2H-chromen-3-yl]propanoate](/img/structure/B5708957.png)
![N-[4-chloro-2-(trifluoromethyl)phenyl]-3-oxobutanamide](/img/structure/B5708963.png)